4-Bromo-7,8-difluoroquinoline

Description

The study of halogenated difluoroquinolines lies at the intersection of several key areas in modern organic chemistry, including heterocyclic synthesis, fluorine chemistry, and the strategic use of halogens to influence molecular behavior. Understanding the specific roles of the quinoline (B57606) core and its halogen substituents is essential to appreciate the synthetic value of molecules like 4-Bromo-7,8-difluoroquinoline.

Quinoline, a bicyclic aromatic heterocycle, is a foundational structure in organic chemistry. ontosight.ai Its derivatives are the subject of extensive research due to their wide-ranging applications and the versatility of synthetic methods available for their preparation. Current time information in Bangalore, IN.evitachem.com Methodologies such as the Skraup, Friedländer, and Povarov reactions, alongside modern transition-metal-catalyzed and multicomponent reactions, provide access to a vast chemical space of substituted quinolines. Current time information in Bangalore, IN.researchgate.net These synthetic strategies allow for the precise installation of various functional groups, enabling the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science. Current time information in Bangalore, IN.

Nitrogen-containing heterocycles are ubiquitous in nature and synthetic chemistry, forming the core of countless natural products, pharmaceuticals, and functional materials. google.comjustia.com It is estimated that approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. vulcanchem.com The presence of the nitrogen atom is crucial; its ability to act as a hydrogen bond acceptor and its influence on the electronic properties of the ring system allow these molecules to form specific and strong interactions with biological targets such as enzymes and nucleic acids. sigmaaldrich.com This makes them privileged scaffolds in drug design, serving as the foundation for compounds with diverse biological activities. justia.com

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—is a powerful and widely used strategy in molecular design, particularly in medicinal chemistry. Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. core.ac.uk Fluorine, the most electronegative element, can modulate the basicity (pKa) of nearby functional groups and enhance metabolic stability by blocking sites of oxidation. nih.gov Bromine, being larger and more polarizable, can participate in specific, directional interactions known as halogen bonds. googleapis.com This interaction, where the halogen atom acts as an electrophilic species (a σ-hole donor), can contribute significantly to ligand-protein binding, sometimes competing with or complementing traditional hydrogen bonds. evitachem.com The strategic placement of different halogens allows chemists to optimize a molecule's properties for a desired function. googleapis.com

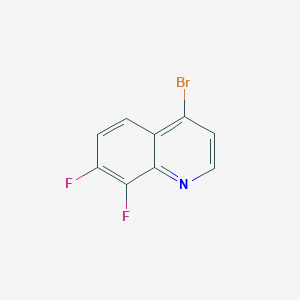

This compound is a synthetic compound that embodies the principles of strategic halogenation. Its structure, featuring two fluorine atoms on the benzene (B151609) ring and a bromine atom on the pyridine (B92270) ring, creates a unique electronic and steric profile that dictates its reactivity and potential applications.

The specific arrangement of substituents in this compound presents distinct synthetic challenges and opportunities. The synthesis of polyhalogenated quinolines often requires multi-step sequences and careful control of regioselectivity. While a specific, high-yield synthesis for this compound is not prominently detailed in broad literature, its preparation can be inferred from established methods for related compounds.

The synthesis likely starts from a difluorinated aniline (B41778) precursor, such as 3,4-difluoroaniline. The quinoline core can then be constructed using classic cyclization methods. For instance, the Skraup reaction or a related cyclization could be employed, though achieving regiocontrol with substituted precursors can be challenging. researchgate.net Subsequent bromination of the resulting 7,8-difluoroquinoline (B123522) would need to be selective for the C-4 position. Alternatively, a synthetic route could involve the cyclization of a pre-brominated and fluorinated aniline derivative. The accessibility of this compound is therefore tied to the availability of appropriately substituted precursors and the efficiency of controlling regioselectivity during the key cyclization and halogenation steps. The synthesis of related compounds like 4-Bromo-3-chloro-6,8-difluoroquinoline is noted to involve multi-step reactions including halogenation and fluorination of existing quinoline derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₄BrF₂N |

| Molecular Weight | 244.04 g/mol |

| Physical State | Solid |

| InChI Key | XMRWACGSQHZGJV-UHFFFAOYSA-N |

| CAS Number | 1189106-43-1 |

The primary value of this compound in a research context is as a versatile synthetic intermediate. The differing reactivity of its halogen substituents makes it a powerful building block for creating more complex molecular structures.

The bromine atom at the C-4 position is particularly significant. It serves as a reactive handle for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the straightforward introduction of a wide range of aryl, alkyl, or alkynyl groups at this position. In contrast, the fluorine atoms at C-7 and C-8 are generally less reactive under these conditions but strongly influence the electronic nature of the quinoline ring system. They are electron-withdrawing, which enhances the electrophilicity of the aromatic system.

This differential reactivity allows for sequential and selective functionalization, making this compound a valuable precursor for the synthesis of complex, poly-substituted quinolines. Such compounds are of significant interest in medicinal chemistry, where the quinoline scaffold is a key component of many therapeutic agents. The future utility of this compound lies in its application as a starting material for generating libraries of novel quinoline derivatives for screening in drug discovery and materials science research.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRWACGSQHZGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670920 | |

| Record name | 4-Bromo-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-43-1 | |

| Record name | 4-Bromo-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Bromo 7,8 Difluoroquinoline

Cross-Coupling Reactions at the 4-Bromo Position

The bromo substituent serves as a key functional group for derivatization, primarily through palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely employed for the functionalization of aryl halides. wikipedia.org The general mechanism for these reactions typically involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.orgtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com The reaction of 4-Bromo-7,8-difluoroquinoline with various aryl or vinyl boronic acids or esters, in the presence of a palladium catalyst and a base, would yield the corresponding 4-aryl or 4-vinyl-7,8-difluoroquinolines. Electron-rich boronic acids have been shown to produce good yields in similar coupling reactions. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Organoboron Reagent | Phenylboronic acid | Source of the new carbon fragment |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Base | K₃PO₄, K₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, 1,4-Dioxane, THF | Reaction medium |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org Coupling this compound with various terminal alkynes provides a direct route to 4-alkynyl-7,8-difluoroquinoline derivatives, which are valuable intermediates in the synthesis of more complex molecules. researchgate.nettubitak.gov.tr This method is highly efficient for constructing sp²-sp carbon-carbon bonds. researchgate.net

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Terminal Alkyne | Phenylacetylene | Source of the alkynyl group |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the reaction |

| Copper Co-catalyst | CuI | Facilitates the transmetalation step |

| Base | Et₃N, Piperidine | Acts as a base and solvent |

| Solvent | THF, Toluene | Reaction medium |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.combeilstein-journals.org This reaction is a powerful tool for creating carbon-carbon bonds by attaching olefinic groups to aromatic rings. mdpi.comresearchgate.net Applying this reaction to this compound with an alkene such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base, would result in the formation of a 4-vinyl-substituted quinoline (B57606) derivative. The reaction typically demonstrates high selectivity for the trans isomer. organic-chemistry.org

Table 3: Representative Conditions for Heck Reaction

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Substrate |

| Alkene | Styrene, Ethyl acrylate | Olefinic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the vinylation |

| Base | Et₃N, K₂CO₃ | Neutralizes the generated acid |

| Solvent | DMF, Acetonitrile | Reaction medium |

Beyond the more common couplings, several other palladium-catalyzed reactions are applicable for the derivatization of this compound.

Stille Coupling: This reaction uses organotin compounds (organostannanes) to couple with the aryl bromide. wikipedia.org Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are highly reactive and allow for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org This method provides a versatile route to a wide range of substituted quinolines. organic-chemistry.org

Kumada Coupling: This reaction utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner. rhhz.net It is a powerful method for forming C-C bonds, particularly with aryl bromides. nih.gov

Hiyama Coupling: The Hiyama coupling involves the reaction of organosilanes with aryl halides. organic-chemistry.org This reaction requires an activating agent, such as a fluoride (B91410) source or a base, to facilitate the transmetalation step. organic-chemistry.org

Table 4: Overview of Other Palladium-Catalyzed Couplings

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Stille | R-Sn(Alkyl)₃ | Utilizes air- and moisture-stable organotin reagents. wikipedia.org |

| Negishi | R-Zn-X | Highly versatile; couples sp³, sp², and sp centers. wikipedia.org |

| Kumada | R-Mg-X (Grignard) | Employs highly reactive Grignard reagents. rhhz.net |

| Hiyama | R-SiR'₃ | Requires an activator like fluoride or base. organic-chemistry.org |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals, particularly nickel, can also be employed. Nickel catalysts are often used in Negishi and Kumada couplings. wikipedia.orgrhhz.net For instance, various nickel(0) or nickel(II) complexes, such as Ni(PPh₃)₄ or Ni(acac)₂, can effectively catalyze the coupling of aryl bromides with organozinc reagents in the Negishi reaction. wikipedia.org Similarly, ligand-free nickel-catalyzed Kumada cross-coupling of aryl bromides with Grignard reagents has been reported to be effective. rhhz.net These alternative catalytic systems can offer different reactivity profiles and may be advantageous in specific synthetic applications.

Palladium-Catalyzed Coupling Reactions

Reactivity of the Fluorine Substituents at Positions 7 and 8

The presence of two fluorine atoms on the carbocyclic ring of the quinoline nucleus is a key feature influencing the molecule's reactivity, particularly its propensity to undergo nucleophilic aromatic substitution (SNAr).

The fluorine atoms at positions 7 and 8, being highly electronegative, render the benzene (B151609) ring electron-deficient and thus susceptible to attack by nucleophiles. This is a classic example of activating a ring system towards nucleophilic aromatic substitution. In principle, both fluorine atoms can be displaced by a variety of nucleophiles. However, the relative reactivity of the C7-F and C8-F bonds can differ based on the electronic and steric environment.

Generally, in quinoline systems, the position para to the ring nitrogen (C7 in this case) is more activated towards nucleophilic attack than the meta position (C8). This is due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. Consequently, it is anticipated that nucleophilic attack would preferentially occur at the C7 position.

Common nucleophiles that could potentially displace the fluorine atoms include, but are not limited to, amines, alkoxides, and thiolates. The reactions would typically require elevated temperatures and a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the substitution.

Table 1: Predicted Reactivity of Fluorine Substituents in this compound towards Nucleophilic Aromatic Substitution (SNAr)

| Position of Fluorine | Predicted Relative Reactivity | Rationale for Reactivity | Potential Nucleophiles |

| C7 | Higher | - Electron-withdrawing effect of the quinoline nitrogen activates this position. - Resonance stabilization of the Meisenheimer intermediate. | Primary and secondary amines, alkoxides, thiolates |

| C8 | Lower | - Less activation from the quinoline nitrogen compared to the C7 position. | Stronger nucleophiles or more forcing reaction conditions may be required. |

The collective electron-withdrawing influence of the two fluorine atoms and the bromine atom significantly deactivates the quinoline ring system towards electrophilic aromatic substitution. The high electronegativity of these halogens reduces the electron density of both the pyridine (B92270) and benzene rings, making them less susceptible to attack by electrophiles.

Transformations of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows for a range of chemical transformations, including N-alkylation, N-oxidation, and reduction of the heterocyclic ring. However, the electron-withdrawing substituents on the ring system modulate the nucleophilicity and basicity of this nitrogen atom.

The nitrogen atom in the quinoline ring is generally nucleophilic and can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form quaternary quinolinium salts. Similarly, N-oxidation can be achieved using oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide to yield the corresponding N-oxide.

However, in the case of this compound, the strong electron-withdrawing effects of the bromo and difluoro substituents are expected to decrease the electron density on the nitrogen atom. This reduction in nucleophilicity would likely make both N-alkylation and N-oxidation reactions more challenging compared to unsubstituted quinoline. More forcing reaction conditions or more potent reagents may be necessary to achieve these transformations.

Table 2: Predicted Reactivity of the Quinoline Nitrogen in this compound

| Transformation | Predicted Reactivity | Rationale for Reactivity | Potential Reagents |

| N-Alkylation | Lower than unsubstituted quinoline | Reduced nucleophilicity of the nitrogen atom due to electron-withdrawing substituents. | Alkyl halides (e.g., CH₃I), alkyl sulfates under forcing conditions. |

| N-Oxidation | Lower than unsubstituted quinoline | Reduced nucleophilicity of the nitrogen atom. | Peroxy acids (e.g., m-CPBA), potentially requiring higher temperatures or longer reaction times. |

The pyridine ring of the quinoline system can be reduced to afford tetrahydroquinoline derivatives. Common methods for this transformation include catalytic hydrogenation (e.g., H₂/Pd, PtO₂) or the use of hydride reducing agents.

For this compound, catalytic hydrogenation presents a potential challenge of dehalogenation, where the bromine and fluorine atoms could be reductively cleaved. The choice of catalyst and reaction conditions would be crucial to selectively reduce the heterocyclic ring while preserving the halogen substituents.

Alternatively, reduction with certain hydride reagents might offer a more selective pathway. The specific outcome would depend on the chosen reagent and the reaction conditions.

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 7,8 Difluoroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

The ¹H NMR spectrum of 4-Bromo-7,8-difluoroquinoline is expected to exhibit signals corresponding to the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the two fluorine atoms. The protons on the pyridine (B92270) ring (positions 2 and 3) and the benzene (B151609) ring (positions 5 and 6) would appear in distinct regions of the spectrum.

Furthermore, the coupling constants (J) between adjacent protons and between protons and fluorine nuclei (H-F coupling) would provide valuable information for assigning the specific signals to their corresponding protons in the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | Higher frequency | Doublet | |

| H-3 | Lower frequency | Doublet | |

| H-5 | Complex pattern | Multiplet |

Note: Actual experimental values are required for a definitive analysis.

The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms in the this compound molecule, as they are in unique chemical environments. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C-4, C-7, and C-8) would be significantly influenced, resulting in characteristic chemical shifts. The carbon atoms of the quinoline ring would resonate in the aromatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Aromatic region |

| C-3 | Aromatic region |

| C-4 | Aromatic region (deshielded by Br) |

| C-4a | Aromatic region |

| C-5 | Aromatic region |

| C-6 | Aromatic region |

| C-7 | Aromatic region (deshielded by F) |

| C-8 | Aromatic region (deshielded by F) |

Note: Actual experimental values are required for a definitive analysis.

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at positions 7 and 8. The chemical shifts of these fluorine atoms and the coupling between them (F-F coupling) would be diagnostic for their positions on the aromatic ring. Additionally, coupling to adjacent protons (H-F coupling) would further aid in the structural confirmation.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-7 | Characteristic range | Doublet of doublets |

Note: Actual experimental values are required for a definitive analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound. This high-precision measurement allows for the calculation of the elemental formula (C₉H₄BrF₂N), confirming the identity of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion peak.

Table 4: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [M]⁺ (for C₉H₄⁷⁹BrF₂N) | [Value] |

Note: Actual experimental values are required for a definitive analysis.

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the connectivity of the atoms within the molecule. Expected fragmentation pathways could include the loss of a bromine atom, a fluorine atom, or other neutral fragments, leading to a series of daughter ions that can be detected and analyzed to piece together the molecular structure.

Table 5: List of Compounds

| Compound Name |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, offers a detailed insight into the molecular vibrations of a compound. These vibrations are specific to the types of bonds and functional groups present, making these methods powerful tools for structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the quinoline ring, as well as the carbon-bromine and carbon-fluorine bonds.

The quinoline ring itself gives rise to a complex pattern of vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic and benzene rings are expected to produce a group of bands in the 1400-1650 cm⁻¹ range. The in-plane and out-of-plane bending vibrations of the C-H bonds of the quinoline ring will also be present, contributing to the fingerprint region of the spectrum.

The presence of halogen substituents significantly influences the vibrational spectrum. The C-F stretching vibrations are known to be strong and typically appear in the 1000-1400 cm⁻¹ region. Due to the presence of two fluorine atoms at the 7 and 8 positions, multiple strong absorption bands are anticipated in this range. The C-Br stretching vibration is expected to occur at a lower frequency, typically in the 500-700 cm⁻¹ range, due to the larger mass of the bromine atom.

Computational studies, often employing Density Functional Theory (DFT), can provide theoretical vibrational frequencies that aid in the assignment of experimental FT-IR bands. nih.govresearchgate.net These calculations can help to distinguish between the various vibrational modes of the complex quinoline ring system. nih.gov

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H stretching |

| 1620-1650 | C=N stretching of the quinoline ring |

| 1450-1600 | C=C stretching of the aromatic rings |

| 1200-1350 | C-F stretching |

| 1000-1100 | In-plane C-H bending |

| 750-900 | Out-of-plane C-H bending |

| 550-650 | C-Br stretching |

Note: The data in this table is predictive and based on the analysis of similar quinoline derivatives and computational models.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in FT-IR may be strong in Raman and vice-versa.

For this compound, the Raman spectrum is expected to be dominated by the vibrations of the quinoline ring system. The symmetric breathing vibrations of the aromatic rings, which involve the expansion and contraction of the rings, typically give rise to strong Raman bands. researchgate.net These are often observed in the 1000-1600 cm⁻¹ region. researchgate.net

The C-Br stretching vibration is also expected to be a strong and characteristic band in the Raman spectrum. The C-F stretching vibrations, while strong in the FT-IR spectrum, may show weaker intensity in the Raman spectrum. Computational studies can be particularly useful in predicting the Raman activities of different vibrational modes, aiding in the interpretation of the experimental spectrum. researchgate.net

Table 2: Predicted Raman Shifts and Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Assignment |

| 3050-3150 | Aromatic C-H stretching |

| 1580-1620 | Ring stretching (symmetric) |

| 1350-1450 | Ring stretching |

| 1000-1100 | Ring breathing |

| 550-650 | C-Br stretching |

Note: The data in this table is predictive and based on the analysis of similar quinoline derivatives and computational models.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the conjugated π-system of the quinoline rings.

The UV-Vis spectrum of quinoline itself exhibits several absorption bands. The introduction of substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra of molecules and help in the assignment of the observed transitions. bohrium.com

Table 3: Predicted UV-Vis Absorption Maxima and Electronic Transitions for this compound

| Predicted λmax (nm) | Electronic Transition |

| ~230-250 | π → π |

| ~280-300 | π → π |

| ~310-330 | π → π* |

Note: The data in this table is predictive and based on the analysis of similar quinoline derivatives and computational models.

Advanced X-ray Crystallography for Solid-State Structural Data

Advanced X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.itulisboa.pt By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact bond lengths, bond angles, and torsion angles of the molecule.

The determination of the crystal structure would provide invaluable information on how the molecules pack in the solid state and the nature of the intermolecular forces that govern the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | π-π stacking, C-H···F interactions, C-H···N interactions, Halogen bonding |

Note: The data in this table is hypothetical and based on the analysis of crystal structures of similar halogenated quinoline compounds.

Computational and Theoretical Investigations of 4 Bromo 7,8 Difluoroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of 4-Bromo-7,8-difluoroquinoline. Theoretical calculations are typically performed using specific basis sets, such as 6-311G(d,p), to ensure a high level of accuracy in the computed molecular parameters.

Geometry Optimization and Conformational Analysis

Table 1: Selected Optimized Geometric Parameters for a Representative Halogenated Quinoline (B57606)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Br | 1.89 - 1.91 | - |

| C-F | 1.34 - 1.36 | - |

| C-N-C | - | 117 - 119 |

| C-C-C (in rings) | - | 118 - 122 |

Note: The data in this table is representative of typical bond lengths and angles for similar halogenated quinoline structures as direct computational studies on this compound are not extensively published.

Electronic Structure Analysis

The electronic properties of this compound are fundamental to understanding its chemical behavior. DFT calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's chemical stability and reactivity. researchgate.net A larger energy gap implies higher stability and lower reactivity. For this compound, the presence of electronegative fluorine and bromine atoms is expected to influence the energies of these orbitals and, consequently, the energy gap.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Model Halogenated Aromatic System

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Note: These values are illustrative and based on general trends observed in DFT studies of similar aromatic compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the electronegative nitrogen, fluorine, and bromine atoms are expected to create regions of negative electrostatic potential (typically colored red or yellow), indicating sites susceptible to electrophilic attack. Conversely, the hydrogen atoms and some parts of the carbon framework would exhibit positive electrostatic potential (colored blue), representing potential sites for nucleophilic attack.

Analysis of the atomic charges provides a quantitative measure of the electron distribution among the atoms in the molecule. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used to calculate these charges. In this compound, the highly electronegative fluorine and nitrogen atoms are expected to carry significant negative charges, while the carbon atoms bonded to them will have positive charges. The bromine atom will also exhibit a negative charge, though generally less than that of fluorine. This charge distribution pattern is critical for understanding the molecule's dipole moment and intermolecular interactions.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which can aid in the experimental characterization of this compound. Theoretical vibrational spectra (Infrared and Raman) can be computed, and the calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure. researchgate.net The characteristic stretching vibrations of the C-Br, C-F, and C=N bonds, as well as the aromatic C-H stretching and bending vibrations, are key features in the predicted spectra. For heteroaromatic structures, C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in a Related Aromatic Compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | Stretching | 3050 - 3100 |

| C=C/C=N (ring) | Stretching | 1400 - 1600 |

| C-F | Stretching | 1000 - 1400 |

| C-Br | Stretching | 500 - 600 |

Note: The predicted wavenumbers are based on typical ranges observed in DFT studies of similar halogenated aromatic molecules and may vary for the specific compound. researchgate.net

NMR Chemical Shifts (¹H, ¹³C, ¹⁹F)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational modeling provides valuable insight into the electronic environment of atomic nuclei. Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. A computational study on this compound would typically generate a table of calculated ¹H, ¹³C, and ¹⁹F chemical shifts. At present, no such data is available in the scientific literature.

Vibrational Frequencies (IR, Raman)

Theoretical calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. These calculations help in assigning the vibrational modes of the molecule to specific stretching, bending, and torsional motions of the atoms. For this compound, a data table of calculated vibrational frequencies and their corresponding assignments would be a key component of a computational analysis, but this information has not yet been reported.

Electronic Absorption Spectra (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules, providing information about their electronic transitions. This analysis would yield data on the excitation energies and oscillator strengths for this compound, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. Currently, no TD-DFT studies for this specific compound have been published.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index. A computational investigation would typically present these values in a table to provide a quantitative assessment of the molecule's reactivity. For this compound, such a table of quantum chemical descriptors is not available in existing literature.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate activation energies, providing a detailed understanding of how a reaction proceeds. Studies on the reactivity of this compound, for example in nucleophilic aromatic substitution reactions, would benefit greatly from such computational modeling. However, no reaction mechanism studies involving this specific compound have been computationally modeled and published.

4 Bromo 7,8 Difluoroquinoline As a Key Synthetic Building Block

Role as an Intermediate in the Synthesis of Functionalized Quinolines

4-Bromo-7,8-difluoroquinoline serves as a pivotal intermediate for the synthesis of highly functionalized quinoline (B57606) derivatives. The carbon-bromine bond at the 4-position is particularly amenable to a variety of powerful transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new chemical bonds that would be difficult to achieve through other synthetic routes.

The reactivity of the C4-bromo group is central to the utility of this compound. It acts as an electrophilic handle, primarily in palladium-catalyzed reactions, to forge new connections to carbon, nitrogen, oxygen, and sulfur atoms. wikipedia.org

Carbon-Carbon (C-C) Bond Formation: Two of the most widely employed methods for C-C bond formation are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. The Suzuki reaction facilitates the coupling of the bromoquinoline with various aryl or vinyl boronic acids or esters, leading to the formation of biaryl or styryl quinolines. mdpi.comscielo.br The Sonogashira reaction, on the other hand, allows for the direct connection of terminal alkynes to the quinoline core, introducing valuable sp-hybridized carbon linkers. soton.ac.ukresearchgate.net These reactions are fundamental for extending the carbon framework of the molecule.

Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of N-aryl compounds. organic-chemistry.org This palladium-catalyzed process enables the coupling of this compound with a vast range of primary and secondary amines, amides, and other nitrogen-containing heterocycles. rsc.orgnih.gov This method provides a direct and efficient route to 4-aminoquinoline (B48711) derivatives, which are prominent motifs in numerous biologically active molecules. wikipedia.org

Carbon-Oxygen (C-O) and Carbon-Sulfur (C-S) Bond Formation: The versatility of palladium catalysis extends to the formation of C-O and C-S bonds. Methodologies analogous to the Buchwald-Hartwig amination can be used to couple alcohols, phenols, and thiols with the bromoquinoline scaffold. wikipedia.org These reactions produce the corresponding 4-alkoxy-, 4-aryloxy-, or 4-thioether-substituted quinolines, further diversifying the range of accessible derivatives.

Below is a summary of key cross-coupling reactions utilized for functionalizing the 4-position of the quinoline ring.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 4-Aryl/Vinyl-7,8-difluoroquinoline |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Pd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 4-Alkynyl-7,8-difluoroquinoline |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C-N | Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base (e.g., NaOtBu) | 4-Amino-7,8-difluoroquinoline |

| Buchwald-Hartwig Etherification | Alcohol/Phenol | C-O | Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base | 4-Alkoxy/Aryloxy-7,8-difluoroquinoline |

| Buchwald-Hartwig Thioetherification | Thiol | C-S | Pd(0) or Pd(II) catalyst, Phosphine Ligand, Base | 4-Thioether-7,8-difluoroquinoline |

Beyond simple substitution, this compound is a valuable precursor for the construction of more complex polycyclic and fused heterocyclic systems. This is typically achieved through a multi-step sequence where an initial cross-coupling reaction installs a carefully chosen side chain at the C-4 position. This side chain contains a functional group that can subsequently participate in an intramolecular cyclization reaction.

For example, a Suzuki coupling could be used to introduce an ortho-functionalized aryl group (e.g., bearing an amino or hydroxyl group). This newly installed group can then undergo a condensation or cyclization reaction with a neighboring position on the quinoline ring, leading to the formation of a new fused ring system. Similarly, an alkynyl group introduced via a Sonogashira coupling can be a precursor for various annulation reactions to build new heterocyclic rings. nih.gov This strategy of "coupling-then-cyclization" provides a powerful and modular approach to synthesizing complex, multi-ring structures that are of significant interest in materials science and medicinal chemistry. rsc.org

Scaffold for Design of Novel Organic Molecules

The inherent structure of this compound makes it an excellent scaffold for combinatorial chemistry and the rational design of novel organic molecules. Chemists can systematically modify different positions of the molecule to fine-tune its chemical and physical properties.

The following table illustrates the diversity of side chains that can be introduced.

| Reaction Type | Example Side Chain Precursor | Introduced Side Chain |

| Suzuki Coupling | Phenylboronic acid | Phenyl |

| Suzuki Coupling | 2-Thiopheneboronic acid | Thienyl |

| Sonogashira Coupling | Ethynyltrimethylsilane | Ethynyl |

| Sonogashira Coupling | Phenylacetylene | Phenylethynyl |

| Buchwald-Hartwig Amination | Morpholine | Morpholinyl |

| Buchwald-Hartwig Amination | Aniline (B41778) | Phenylamino |

The two fluorine atoms at the C-7 and C-8 positions are not merely passive spectators; they exert a profound electronic influence on the entire quinoline ring system. As highly electronegative atoms, they act as strong electron-withdrawing groups via the inductive effect. This has several important consequences for the molecule's reactivity and properties.

Firstly, the withdrawal of electron density from the aromatic system makes the C-4 position more electrophilic, thereby enhancing its reactivity in palladium-catalyzed cross-coupling reactions. Secondly, these fluorine atoms significantly modulate the pKa, lipophilicity, and metabolic stability of the resulting molecules, properties that are critical in the design of pharmaceuticals. The specific 7,8-difluoro substitution pattern is a key feature, and understanding its electronic impact is crucial for the rational design of new molecules based on this scaffold. While these positions are fixed in the starting material, their presence is a defining characteristic that influences the synthetic strategy and the properties of all derivatives.

Precursor for Advanced Organic Materials (focus on chemical synthesis, not specific material properties or applications)

The synthetic versatility of this compound also positions it as a valuable precursor in the synthesis of advanced organic materials, such as conjugated polymers and oligomers. The same C-C bond-forming reactions used for discrete molecules can be adapted for polymerization.

For instance, a step-growth polymerization can be envisioned using the Suzuki-Miyaura coupling reaction. By reacting this compound with a molecule containing two boronic acid groups (an AA monomer), or by first converting the bromoquinoline into a diboronic acid derivative and reacting it with a dibromo-aromatic compound (a BB monomer), long polymer chains can be synthesized. These polycondensation reactions, which rely on the efficient and selective nature of palladium catalysis, allow for the incorporation of the 7,8-difluoroquinoline (B123522) unit into the backbone of extended π-conjugated systems. The Sonogashira coupling can be similarly employed with di-alkynes to produce polymers containing both quinoline and alkyne units. These synthetic strategies provide a direct pathway to novel polymeric structures whose properties are derived from the constituent difluoroquinoline building block.

Conclusion and Future Research Perspectives in Polyhalogenated Quinoline Chemistry

Synthesis and Derivatization Advances of Halogenated Quinolines

The synthesis of polyhalogenated quinolines has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. mdpi.comnih.gov However, these methods often require harsh conditions and offer limited control over regioselectivity, particularly when multiple halogen substituents are involved. Recent advancements have focused on developing milder and more selective synthetic routes.

Modern synthetic strategies increasingly employ transition-metal-catalyzed reactions, including C-H bond activation and cross-coupling reactions, to construct and functionalize the quinoline (B57606) core. mdpi.com For a molecule like 4-Bromo-7,8-difluoroquinoline, the bromine atom at the 4-position serves as a versatile handle for derivatization. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allow for the selective introduction of a wide array of aryl, alkyl, and amino groups at this position. lookchem.com This modular approach is highly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. lookchem.com

Furthermore, multicomponent reactions (MCRs) have emerged as an efficient strategy for the one-pot synthesis of complex quinoline derivatives, offering high atom economy and structural diversity. rsc.org The development of novel MCRs tailored for the synthesis of polyhalogenated quinolines could provide more direct access to scaffolds like this compound. Photocatalytic methods are also gaining traction, offering green and efficient alternatives for quinoline synthesis and functionalization under mild conditions. mdpi.com

Unexplored Reactivity and Selectivity Challenges

Despite significant progress, the chemistry of polyhalogenated quinolines presents several challenges, particularly concerning reactivity and regioselectivity. The presence of multiple halogen atoms with differing electronic properties, such as the strongly electron-withdrawing fluorine atoms and the less electronegative bromine atom in this compound, complicates predictions of reactivity.

One of the primary challenges is achieving selective functionalization of C-H bonds. The quinoline ring has multiple C-H bonds that can potentially be activated, and directing a reaction to a specific position while others are occupied by halogens requires sophisticated catalyst design. mdpi.com For instance, selective C-H functionalization at positions 2, 3, 5, or 6 of the this compound nucleus without disturbing the existing halogen pattern is a formidable task.

Another challenge lies in the differential reactivity of the carbon-halogen bonds. In this compound, the C4-Br bond is generally more susceptible to palladium-catalyzed cross-coupling than the C7-F and C8-F bonds. However, under certain conditions, nucleophilic aromatic substitution (SNAr) of the fluorine atoms could compete, especially given their activation by the heterocyclic nitrogen. Understanding and controlling this competitive reactivity is crucial for predictable synthetic outcomes. The development of orthogonal strategies that allow for the selective derivatization of one halogen in the presence of others remains an active area of research.

Integration of Computational Design in Halogenated Quinoline Synthesis

The integration of computational chemistry has become an indispensable tool in modern synthetic planning and is particularly valuable for complex molecules like polyhalogenated quinolines. mdpi.com Density Functional Theory (DFT) and other computational methods are increasingly used to predict the reactivity and regioselectivity of synthetic transformations, thereby reducing the need for extensive empirical screening of reaction conditions.

In the context of this compound, computational models can help elucidate the electronic landscape of the molecule. These models can predict the most likely sites for electrophilic or nucleophilic attack, the relative energies of reaction intermediates, and the activation barriers for different reaction pathways. rsc.org For example, computational studies can help predict the regioselectivity of C-H functionalization or the relative ease of cleaving the C-Br versus C-F bonds under specific catalytic conditions. nih.gov

Moreover, computational tools are being used to design novel catalysts with enhanced selectivity for specific transformations on the quinoline scaffold. By simulating the interaction between the substrate, catalyst, and reagents, researchers can rationally design ligands or catalytic systems that favor a desired outcome. nih.gov This in silico approach accelerates the development of new synthetic methods and provides deeper mechanistic insights that are often difficult to obtain through experimental studies alone. rsc.org

Outlook for Novel Synthetic Applications of Halogenated Difluoroquinolines

The unique substitution pattern of halogenated difluoroquinolines, such as this compound, positions them as valuable building blocks for a range of novel applications. The presence of fluorine atoms is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, making these compounds highly attractive for medicinal chemistry. nih.gov

The 7,8-difluoro substitution pattern, in particular, could be exploited to create novel inhibitors of kinases or other enzymes where specific interactions with the protein backbone can be engineered. The bromine at the 4-position allows for the introduction of various pharmacophores, enabling the rapid exploration of chemical space to optimize biological activity. nih.gov

Beyond medicinal chemistry, the electronic properties of polyhalogenated quinolines make them interesting candidates for materials science applications. Their electron-deficient nature, a result of the multiple halogen substituents, could be harnessed in the development of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. The ability to systematically modify the structure through the bromo substituent provides a means to tune the optical and electronic properties of these materials. Future research will likely focus on incorporating these fluorinated quinoline scaffolds into larger conjugated systems to explore their potential in advanced materials.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-7,8-difluoroquinoline in laboratory settings?

- Methodological Answer : A common approach involves bromination of 7,8-difluoroquinoline precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, bromination at the 4-position can be achieved via electrophilic aromatic substitution, leveraging the electron-deficient nature of the quinoline ring. Reaction optimization may include temperature control (e.g., 0–25°C) and solvent selection (e.g., DMF or CCl₄) to enhance regioselectivity . Intermediate characterization via HPLC (≥98% purity) ensures fidelity in multi-step syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight (MW: 258.05 g/mol), while X-ray crystallography resolves crystal packing and intermolecular interactions (e.g., weak C–H⋯O bonds in quinoline derivatives) . Infrared (IR) spectroscopy identifies functional groups like C-Br and C-F stretches (~550 cm⁻¹ and ~1200 cm⁻¹, respectively).

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to potential toxic vapor release. Post-experiment waste must be segregated and processed by certified hazardous waste facilities. Storage at -20°C in amber vials prevents photodegradation .

Advanced Research Questions

Q. How can researchers optimize the bromination step to minimize by-products in this compound synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control studies are essential. For example, lower temperatures (0–5°C) favor regioselective bromination at the 4-position, while excess NBS may lead to di-brominated by-products. Monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.05 substrate:NBS ratio) improves yield. Computational modeling (DFT) predicts reactive sites, reducing trial-and-error experimentation .

Q. How are contradictions in spectroscopic data resolved for halogenated quinolines?

- Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) are addressed through 2D techniques (COSY, NOESY) or deuterated solvent variations. Conflicting MS fragmentation patterns require high-resolution MS (HRMS) for exact mass validation. Cross-referencing with X-ray structures (e.g., coplanar quinoline rings in single crystals) clarifies ambiguous assignments .

Q. How do difluoro and bromo substituents influence the quinoline ring’s electronic properties?

- Methodological Answer : Electron-withdrawing groups (Br, F) reduce π-electron density, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). UV-Vis spectroscopy quantifies bathochromic shifts in absorption maxima (e.g., 320→350 nm with increased conjugation). Cyclic voltammetry (CV) measures redox potentials, showing increased electrophilicity at the 4-position .

Q. What purification strategies ensure high-purity intermediates in multi-step syntheses?

- Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates. Recrystallization from ethanol/water mixtures enhances purity (>97% by HPLC). For halogenated derivatives, preparative HPLC with C18 columns resolves polar by-products. Stability studies (e.g., -20°C vs. RT storage) prevent degradation during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.